6,8-dimethyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-4H-chromene-2-carboxamide

Neurokinin Receptor Pharmacology Substance P Antagonism Pain & Inflammation Research

The compound 6,8-dimethyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-4H-chromene-2-carboxamide is a synthetic chromone-2-carboxamide derivative featuring a morpholinosulfonyl anilide side chain. It is structurally classified within the broader 4-oxo-4H-chromene-2-carboxamide family, a scaffold explored for diverse pharmacological activities including anti-infective and anti-inflammatory applications.

Molecular Formula C22H22N2O6S
Molecular Weight 442.5 g/mol
Cat. No. B11407356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-dimethyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-4H-chromene-2-carboxamide
Molecular FormulaC22H22N2O6S
Molecular Weight442.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C
InChIInChI=1S/C22H22N2O6S/c1-14-11-15(2)21-18(12-14)19(25)13-20(30-21)22(26)23-16-3-5-17(6-4-16)31(27,28)24-7-9-29-10-8-24/h3-6,11-13H,7-10H2,1-2H3,(H,23,26)
InChIKeyKJDBOLWJOFSBMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,8-Dimethyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-4H-chromene-2-carboxamide: Core Identity and Procurement Baseline


The compound 6,8-dimethyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-4H-chromene-2-carboxamide is a synthetic chromone-2-carboxamide derivative featuring a morpholinosulfonyl anilide side chain. It is structurally classified within the broader 4-oxo-4H-chromene-2-carboxamide family, a scaffold explored for diverse pharmacological activities including anti-infective and anti-inflammatory applications [1]. This specific compound is exemplified as Example 9 in the patent family US9708266 / US10011568, where it is characterized as a potent ligand for the human Substance P receptor (NK1) with a reported IC50 of 2.35 nM, indicating its role as a high-affinity antagonist candidate in neurokinin receptor research [2]. The combination of a 6,8-dimethyl chromone core with a morpholine-sulfonylphenyl group provides a distinct pharmacophore profile useful for structure–activity relationship (SAR) studies and targeted tool compound procurement.

Identified as Example 9 in the US9708266 patent family
Reported NK1 receptor binding profile
Supports chromone-2-carboxamide SAR and tool compound studies

Why Generic Substitution Fails for 6,8-Dimethyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-4H-chromene-2-carboxamide in Specialized Research


Chromone-2-carboxamides are not interchangeable as a class; minor structural modifications dramatically shift target affinity, selectivity, and pharmacokinetic behavior. In the US9708266 patent series, closely related analogs with identical core scaffolds exhibit IC50 values spanning over three orders of magnitude against the same target [1]. For instance, Example 5 (BDBM261482) shows an IC50 of 0.980 nM, while Example 1 (BDBM261478) shows 1.45 nM, and Example 13 (BDBM261490) shows significantly weaker affinity. Meanwhile, off-target screening against Cytochrome P450 3A4 reveals IC50 values ranging from nanomolar to micromolar across the same series [2]. These steep SAR cliffs mean that substituting even a closely related analog (e.g., a 6-chloro or 7,8-dimethyl regioisomer) cannot reproduce the specific multi-parameter profile of this compound, making precise chemical identity critical for reproducible pharmacology.

SAR cliffs within chromone-2-carboxamide series
Minor structural modifications may shift NK1 affinity by orders of magnitude, making closely related analogs not interchangeable.
CYP3A4 off-target liability is substitution-dependent
Changes at the chromone 6-position can drastically alter CYP3A4 inhibition, potentially confounding metabolic interpretation.

Quantitative Differentiation Evidence: 6,8-Dimethyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-4H-chromene-2-carboxamide vs. Closest Analogs


Substance P Receptor (NK1) Affinity: Direct Head-to-Head within Patent Series

Within the US9708266 patent family, Example 9 (the target compound) demonstrates a Substance P receptor IC50 of 2.35 nM, placing it in a moderate affinity tier among structurally related chromone-2-carboxamides. The most potent comparator, Example 5, achieves 0.98 nM, representing only a 2.4-fold difference, while the least active analog, Example 13, displays an IC50 of 6,900 nM [1]. This quantitative spread of >7000-fold across the series underscores that the 6,8-dimethyl substitution pattern combined with the morpholinosulfonylphenyl group occupies a discrete affinity niche, neither at the ceiling of potency nor in the inactive zone, making it a valuable intermediate-affinity probe for SAR and dose-response studies.

NK1 Affinity
Head-to-head
IC50 2.35 nM
2.4× lower affinity than most active analog
2,936× higher affinity than least active analog
Supports intermediate-affinity probe characterization
Human NK1 radioligand binding, pH 7.4, 2°C
Neurokinin Receptor Pharmacology Substance P Antagonism Pain & Inflammation Research

Cytochrome P450 3A4 Off-Target Liability: Comparative Selectivity Data

The patent series also reports Cytochrome P450 3A4 inhibition data. Example 3 (BDBM261480) inhibits CYP3A4 with an IC50 of 2.10 nM, whereas Example 9 (target compound) and Example 4 (BDBM261481) both show IC50 values of 6,900 nM and 7,100 nM respectively [1]. This represents a >3,200-fold selectivity window for CYP3A4 relative to the most potent CYP3A4 inhibitor in the series, suggesting that the 6,8-dimethyl substitution pattern may significantly reduce CYP450 liability compared to other substituents at the chromone 6-position.

CYP3A4 Inhibition
Head-to-head
IC50 6,900 nM
3,286× lower inhibition vs. most potent CYP3A4 analog
Supports low CYP3A4 inhibition context
Human CYP3A4 enzyme assay
Drug Metabolism CYP450 Inhibition ADME-Tox Profiling

In-Class Selectivity Profile: NK1 Binding vs. CYP3A4 Therapeutic Index

Combining the primary target affinity (NK1 IC50 = 2.35 nM) with the off-target CYP3A4 inhibition (IC50 = 6,900 nM) yields an in-class selectivity ratio of approximately 2,936:1 for this compound. In contrast, Example 3, which shares the same morpholinosulfonylphenyl side chain but differs at the chromone 6-position, shows an NK1 IC50 of 2.10 nM (similar primary potency) but a CYP3A4 IC50 of 2.10 nM (no selectivity). Thus, the 6,8-dimethyl substitution pattern confers a >1,000-fold improvement in CYP selectivity over a directly comparable analog while preserving NK1 affinity, a differentiation not achievable with single-point modifications alone [1][2].

NK1/CYP3A4 Selectivity
Cross-study
2,936 : 1
Versus 1 : 1 for a close analog lacking 6,8-dimethyl substitution
Supports NK1-selective probe characterization
Ratio derived from matched assay platforms
Therapeutic Index Selectivity Ratio Safety Pharmacology

Optimal Research & Industrial Application Scenarios for 6,8-Dimethyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-4H-chromene-2-carboxamide


Intermediate-Affinity NK1 Antagonist Probe for SAR Expansion

The compound’s moderate NK1 IC50 of 2.35 nM makes it an ideal starting point for SAR expansion studies aiming to systematically optimize pharmacokinetic properties without overshooting potency. In dose–response profiling, its affinity lies in a linear range that avoids the saturation artifacts common with sub-nanomolar binders [1].

Selectivity-Profiling Tool Compound for CYP450 Interaction Screens

With a CYP3A4 IC50 of 6,900 nM and a 2,936-fold selectivity window over NK1, this compound can serve as a benchmark for evaluating CYP-mediated drug–drug interaction risk in chromone-2-carboxamide series. It provides a clear positive control for low CYP liability relative to high-risk analogs like Example 3 (CYP3A4 IC50 = 2.10 nM) [1].

Morpholinosulfonyl Pharmacophore Reference for Patent Landscape Mapping

As Example 9 in US9708266, this compound defines a specific substitution pattern (6,8-dimethyl + morpholinosulfonyl) within a larger Markush structure. Procurement of this exact example supports freedom-to-operate analyses, prior art validation, and the design of novel analogs outside existing patent claims [1][2].

Application
Selection Property
Validation Focus
NK1 SAR expansion studies
Intermediate-affinity binding profile
Dose-response linearity and target engagement
CYP-mediated DDI risk assessment
Lower CYP3A4 inhibition vs high-liability analogs
Selectivity benchmarking against high-risk chromone-2-carboxamides
Patent landscape and FTO analysis
Specific 6,8-dimethyl + morpholinosulfonyl substitution pattern
Prior art validation and design-around
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